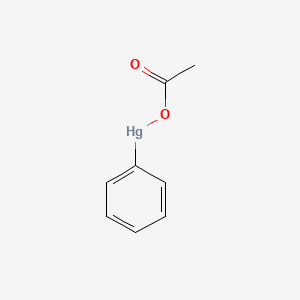

Phenylmercuric acetate

Descripción

Significance of Organomercurial Compounds in Environmental and Biological Sciences

Organomercurial compounds, a class of substances containing a covalent bond between a mercury atom and a carbon atom, are of profound interest in environmental and biological sciences. ontosight.ai Their significance stems from their widespread historical use and their potent biological activity, which has both beneficial and detrimental consequences.

Historically, organomercurials have been utilized in various applications, including as fungicides and pesticides in agriculture, as preservatives in pharmaceuticals like vaccines and eye drops, and as catalysts in industrial processes. ontosight.aipandoraindia.com For instance, their antifungal and antibacterial properties made them effective in protecting seeds and crops from diseases and in preventing microbial contamination in medical products. nih.govosti.gov

However, the same properties that make organomercurials useful also render them highly toxic. ontosight.ai They are known to be broad-spectrum biocidal agents. nih.gov The toxicity of these compounds is largely attributed to mercury's strong affinity for thiol groups in proteins, which disrupts normal cellular functions. ontosight.aiethz.ch This can lead to a range of adverse effects on various organ systems, including the nervous, renal, and immune systems. nih.govontosight.ai

From an environmental perspective, a major concern is the ability of organomercury compounds to bioaccumulate and biomagnify in food chains. tandfonline.com Mercury released into the environment can be converted by microorganisms into more toxic organic forms, such as methylmercury (B97897). taylorandfrancis.com These compounds can then accumulate in aquatic organisms like fish and move up the food chain, reaching high concentrations in top predators, including humans. taylorandfrancis.comepa.gov This has led to significant environmental and health concerns, prompting international efforts like the Minamata Convention on Mercury to reduce mercury pollution. ontosight.aiontosight.ai

The lipophilic nature of many organomercurials allows them to easily cross biological membranes, contributing to their toxicity. nih.gov Research has shown that they can induce oxidative stress by enhancing lipid peroxidation and generating reactive oxygen species within cells. nih.govresearchgate.net The study of organomercurials is crucial for understanding the biogeochemical cycle of mercury, assessing the risks associated with mercury contamination, and developing strategies to mitigate its impact on ecosystems and human health. tandfonline.comontosight.ai

Historical Context and Evolution of Phenylmercuric Acetate (B1210297) Research

The research trajectory of phenylmercuric acetate (PMA) reflects a broader shift in scientific and public understanding of the risks associated with mercury-based compounds. Initially valued for its potent biocidal properties, PMA saw widespread use across various sectors.

Historically, PMA was a key ingredient in a range of products. It was extensively used as a fungicide and bactericide in agriculture to protect crops from fungal diseases. pandoraindia.comresearchgate.net In the industrial sector, it served as a slimicide in paper mills and a preservative in water-based paints, including interior latex paint. pandoraindia.comepa.gov PMA was also utilized as a catalyst in the manufacturing of polyurethane systems, such as the flexible flooring used in school gymnasiums from the 1950s to the 1970s. science.govnih.gov Furthermore, it found application as a preservative in some pharmaceutical products, like eye drops, and in cosmetics. pandoraindia.comwikipedia.org

The evolution of research on PMA was largely driven by growing concerns over mercury's toxicity. A significant turning point came with incidents of mercury poisoning, such as the one in Minamata Bay, Japan, which highlighted the severe environmental and health consequences of industrial organomercurial discharges. epa.gov This led to increased scrutiny of all organomercury compounds, including PMA.

Research began to focus on the environmental fate and toxicological effects of PMA. Studies investigated its persistence in the environment, its potential to release mercury vapor, and its impact on living organisms. nih.govacs.org For example, research on PMA-containing gymnasium floors revealed the release of mercury vapor into the air long after installation. science.govnih.gov

As the scientific evidence of its hazards mounted, regulatory actions followed. In 1990, the U.S. Environmental Protection Agency (EPA) banned the use of PMA in interior paint. epa.gov The use of PMA in many other applications has also been significantly restricted or phased out due to environmental and health concerns. pandoraindia.comontosight.ai This shift in usage reflects the evolution of scientific understanding and a greater emphasis on environmental protection and public health.

Scope and Academic Research Focus on this compound

Academic research on this compound has been multifaceted, encompassing its chemical properties, analytical detection methods, environmental behavior, and biological effects. The scope of this research has been driven by the need to understand and mitigate the risks associated with this compound.

A significant area of research has been the development of analytical methods for the detection and quantification of PMA in various matrices. These methods are crucial for monitoring its presence in the environment and in commercial products. Techniques that have been explored include spectrophotometry, which utilizes the ultraviolet absorption of PMA, and various chromatographic methods. acs.orgosti.govoup.com For instance, researchers have developed methods to separate and detect PMA in seeds and water samples. osti.govoup.com High-performance liquid chromatography coupled with atomic fluorescence spectrometry (HPLC-AFS) has been used for the speciation of different organomercury compounds, including phenylmercury (B1218190), in environmental samples like soil. nih.gov

The environmental fate of PMA has been another key research focus. Studies have investigated its degradation pathways, including photochemical decomposition and biodegradation by mercury-resistant bacteria. epa.govresearchgate.net Research has shown that dissolved phenylmercuric salts can undergo photochemical decomposition, breaking the carbon-mercury bond. epa.gov The sorption of the phenylmercuric cation to particles and humic material in water has also been studied to understand its mobility in aquatic systems. nih.gov

The biological effects of PMA have been extensively studied, particularly its toxicity. Research has examined its impact at the cellular level, including its ability to induce oxidative stress and lipid peroxidation. nih.gov Studies have also investigated its effects on specific biological processes, such as the inhibition of enzymes and its influence on stomatal movement in plants. osti.govoup.comresearchgate.netoup.com The genotoxicity of organomercurials, including phenylmercury, has been assessed using various bioassays. nih.gov

Furthermore, research has explored the metabolism of phenylmercury compounds. Studies in animals have shown that this compound is rapidly metabolized, with the release of inorganic mercury. industrialchemicals.gov.au This metabolic process is a critical factor in its toxicokinetics and the distribution of mercury in the body.

The following table provides a summary of key research findings related to this compound:

| Research Area | Key Findings |

| Analytical Methods | Development of spectrophotometric and chromatographic techniques for detection. acs.orgosti.govoup.com HPLC-AFS for speciation in environmental samples. nih.gov |

| Environmental Fate | Photochemical decomposition in aqueous solutions. epa.gov Biodegradation by mercury-resistant bacteria. researchgate.net Strong sorption to particles in water. nih.gov |

| Biological Effects | Induction of oxidative stress and lipid peroxidation. nih.gov Inhibition of enzymes like succinate (B1194679) dehydrogenase. osti.govoup.com Stomatal closure in plants. researchgate.netoup.com |

| Metabolism | Rapid metabolism to inorganic mercury in animal models. industrialchemicals.gov.au |

Propiedades

Key on ui mechanism of action |

That the syndromes of chronic intoxication induced by inorganic mercury & by many organic mercurials are very similar is probably explained by the rapid metabolic breakdown of these mercurials to the mercuric ion. For example, studies on the fate & excretion of phenylmercuric acetate in rats, dogs & chicks indicate that phenyl mercury is absorbed intact from many portals, transported largely in red blood cells, metabolized in the liver & perhaps elsewhere to release inorganic mercury, which in the rat is excreted mostly in the feces. Within 2 to 4 days, essentially all of the phenyl mercury was broken down. Hydroxylation of the phenyl ring was thought to precede rupture of the carbon-to-mercury bond; hydroxyphenyl mercury compounds decompose spontaneously in the presence of acid & cysteine or BAL. Methoxyethyl mercury salts & at least some of the mercurial diuretics may be even more labile. In rats sc injected methoxyethyl mercury chloride decomposed (either spontaneously or enzymatically) with a half-time of about 1 day to release inorganic mercury that largely migrated to the kidneys & was eventually excreted. |

|---|---|

Número CAS |

62-38-4 |

Fórmula molecular |

C8H8HgO2 |

Peso molecular |

336.74 g/mol |

Nombre IUPAC |

phenylmercury(1+);acetate |

InChI |

InChI=1S/C6H5.C2H4O2.Hg/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;1H3,(H,3,4);/q;;+1/p-1 |

Clave InChI |

XEBWQGVWTUSTLN-UHFFFAOYSA-M |

SMILES |

CC(=O)O[Hg]C1=CC=CC=C1 |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)O[C@@H]1C([C@]2([C@@H](C=C(C[C@]3(C2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C |

SMILES canónico |

CC(=O)[O-].C1=CC=C(C=C1)[Hg+] |

Apariencia |

Solid powder |

Color/Form |

WHITE TO CREAMY WHITE CRYSTALLINE POWDER OR SMALL WHITE PRISMS OR LEAFLETS |

Densidad |

0.24 (est) (USCG, 1999) - Less dense than water; will float Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 |

Punto de inflamación |

140 °F (USCG, 1999) 100 °F ABOVE 100 °F (OPEN CUP) 37.8 °C c.c. |

melting_point |

300 °F (NTP, 1992) 149 °C |

Otros números CAS |

62-38-4 |

Descripción física |

Small lustrous prisms. Toxic by ingestion, inhalation and skin absorption. May severely irritate skin and eyes. Used as an herbicide and fungicide. as such, is mixed with organic solvent for the purpose of application. White or white-yellow crystals (hygroscopic); [ICSC] ODOURLESS HYGROSCOPIC WHITE OR WHITE-YELLOW CRYSTALLINE POWDER. |

Pictogramas |

Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Stable for at least 2 years under normal storage conditions in unopened containers. SLIGHTLY VOLATILE AT ROOM TEMP Stable under normal laboratory storage conditions. ... Store in a refrigerator or in a cool, dry place. RADIOCHEMICAL TRACER METHOD WAS USED TO SHOW THAT PHENYLMERCURIC ACETATE, A PRESERVATIVE IN EYE DROP FORMULATIONS CONTAINING LACHESINE CHLORIDE, SODIUM CHLORIDE, ATROPINE SULFATE OR CHLORAMPHENICOL, CONCN DECR 40 TO 90% AFTER 100 DAYS STORAGE AT AMBIENT TEMP IN POLYETHYLENE CONTAINERS. PRESENCE OF PHOSPHATE BUFFERS IN SOLN INHIBITED LOSS OF MERCURY. THE SUITABILITY OF BRITISH PHARMACEUTICAL CODEX FORMULATION FOR LACHESINE CHLORIDE WAS QUESTIONABLE. The mercury-carbon bond of organomercury cmpd is remarkably stable. |

Solubilidad |

Slightly soluble (NTP, 1992) Very soluble in 2-(2-ethoxyethoxy)ethanol. 1 G SOL IN 180 ML WATER, 225 ML ALCOHOL, 6.8 ML CHLOROFORM, 200 ML ETHER Soluble in acetic acid In acetone 48, 95% ethanol 17, benzene 15 (all in g/l, 15 degree C) In water, 4,370 mg/l @ room temperature. Solubility in water, g/100ml at 20 °C: 0.44 (very poor) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

12 Myristoyl 13 acetylphorbol 12 O Tetradecanoyl Phorbol 13 Acetate 12-Myristoyl-13-acetylphorbol 12-O-Tetradecanoyl Phorbol 13-Acetate 13-Acetate, 12-O-Tetradecanoyl Phorbol Acetate, Phorbol Myristate Acetate, Tetradecanoylphorbol Myristate Acetate, Phorbol Phorbol 13-Acetate, 12-O-Tetradecanoyl Phorbol Myristate Acetate Tetradecanoylphorbol Acetate Tetradecanoylphorbol Acetate, 4a alpha Isomer Tetradecanoylphorbol Acetate, 4a alpha-Isome |

Densidad de vapor |

Relative vapor density (air = 1): 11.6 |

Presión de vapor |

9 mmHg at 95 °F (NTP, 1992) 0.000006 [mmHg] /Vapor pressure is/ 1.2 mPa at 35 °C 6.0X10-6 mm Hg @ 20 °C Vapor pressure, Pa at 25 °C: 0.016 |

Origen del producto |

United States |

Environmental Dynamics and Biogeochemical Transformations of Phenylmercuric Acetate

Abiotic Degradation Pathways of Phenylmercuric Acetate (B1210297)

Abiotic degradation involves non-biological processes that break down chemical compounds. For phenylmercuric acetate, these pathways primarily include photodegradation and other chemical transformations.

Photodegradation Mechanisms in Aqueous and Soil Systems

In aqueous environments, the photodegradation of phenylmercuric salts, such as this compound, can be facilitated by UV light in the presence of a photocatalyst like titanium dioxide (TiO2) aqa.org.ar. This process is considered an innovative method for treating water contaminated with mercury species aqa.org.ar. Studies have shown that under UV irradiation, the concentration of the phenylmercury (B1218190) moiety decreases over time aqa.org.ar. While the direct photodegradation of PMA in soil systems is less well-documented in the provided search results, it is known that abiotic reduction by substances like humic acids can contribute to the transformation of mercury compounds in aquatic systems researchgate.net.

Chemical Transformation Processes and Intermediate Species Formation

During the photocatalytic degradation of this compound, several intermediate species are formed. One of the identified products of this reaction is phenol (B47542) aqa.org.ar. It is important to note that the formation of more toxic alkylmercurials, such as methyl- and ethylmercury, has not been observed during the photocatalysis of PMA aqa.org.ar. The degradation of phenylmercuric compounds can also lead to the release of inorganic divalent mercury (Hg(II)) industrialchemicals.gov.au. The transformation of PMA in the environment can also result in the formation of diphenylmercury (B1670734) nih.gov.

Biotic Degradation and Biotransformation of this compound

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the transformation of this compound in the environment.

Microbial Metabolism of this compound

Microorganisms play a significant role in the metabolism of this compound in both soil and aquatic environments nih.gov. The primary products of this microbial degradation are elemental mercury vapor and benzene (B151609) nih.govnih.govosti.gov. It has been noted that methylmercury (B97897) derivatives are not found among the microbial metabolic products of this compound nih.gov.

Certain bacterial strains have developed resistance to mercury and are capable of degrading organomercurial compounds like this compound.

Pseudomonas species: Several strains of Pseudomonas have been identified as being resistant to mercury and capable of degrading aromatic compounds in the presence of Hg2+ oup.com. These bacteria can detoxify mercury through the volatilization of Hg2+ oup.com. Pseudomonas species are considered potent agents for the bioremediation of mercury contamination due to the presence of the mer operon, which contains genes that facilitate mercury detoxification ijnrd.org. For example, some strains of Pseudomonas aeruginosa have been observed to remove approximately 85% of mercury contamination, while certain Pseudomonas fluorescens strains can remove about 34.30% ijnrd.org.

Bacillus cereus: Mercury-resistant strains of Bacillus cereus have demonstrated the ability to degrade this compound oup.comtandfonline.comnih.gov. Crude extracts from these bacteria can break the carbon-mercury bond in PMA, resulting in the formation of benzene and mercuric ions oup.comtandfonline.com. Some transgenic strains of Bacillus cereus containing the mer operon have been shown to remove over 99% of mercury through simultaneous volatilization and biosorption researchgate.net.

Table 1: Mercury Resistance and Degradation by Bacterial Strains

| Bacterial Species | Key Characteristics | Degradation Products of this compound |

|---|---|---|

| Pseudomonas species | Possess the mer operon for mercury detoxification; capable of degrading aromatic compounds in the presence of mercury. oup.comijnrd.org | Elemental mercury vapor, Benzene. nih.govnih.govosti.gov |

| Bacillus cereus | Mercury-resistant strains can break the carbon-mercury bond in PMA. oup.comtandfonline.com | Benzene, Mercuric ion. oup.comtandfonline.com |

The microbial degradation of this compound is facilitated by specific enzymes.

Organomercurial Lyase (MerB): This enzyme plays a crucial role in the detoxification of organomercurial compounds by cleaving the carbon-mercury bond oup.comebi.ac.uk. In the case of this compound, organomercurial lyase catalyzes the protonolysis of the C-Hg bond, yielding benzene and a mercuric ion (Hg2+) oup.comtandfonline.comebi.ac.uk. Bacteria that possess the merB gene are resistant to both inorganic and organic mercurials oup.com.

Mercuric Reductase (MerA): Following the action of organomercurial lyase, the resulting mercuric ion (Hg2+) is then reduced to volatile and relatively inert elemental mercury (Hg0) by the enzyme mercuric reductase oup.comwikipedia.org. This reduction is a key step in the detoxification process, as elemental mercury is less toxic and can be released from the cell wikipedia.org. The mechanism involves the transfer of a hydride from NADPH to FAD, which then reduces Hg2+ to Hg0 wikipedia.org.

Table 2: Key Enzymes in the Biotransformation of this compound

| Enzyme | Gene | Function | Substrate | Product(s) |

|---|---|---|---|---|

| Organomercurial Lyase | merB | Cleavage of the carbon-mercury bond. oup.comebi.ac.uk | This compound | Benzene, Mercuric ion (Hg2+). oup.comtandfonline.com |

| Mercuric Reductase | merA | Reduction of ionic mercury to elemental mercury. oup.comwikipedia.org | Mercuric ion (Hg2+) | Elemental mercury (Hg0). wikipedia.org |

Identification and Quantification of Microbial Degradation Products (e.g., Elemental Mercury Vapor, Benzene, Diphenylmercury, Inorganic Mercury)

The microbial degradation of this compound (PMA) by resistant bacterial strains results in several identifiable and quantifiable products. Key among these are elemental mercury vapor (Hg⁰) and benzene. asm.orgosti.govnih.gov Studies utilizing closed-system laboratory setups with flameless atomic absorption spectrophotometry and vapor phase chromatography have conclusively demonstrated that these two compounds are the principal volatile products of PMA biodegradation under aerobic conditions. semanticscholar.orgresearchgate.netnih.gov

Mercury-resistant bacteria, isolated from environments like Chesapeake Bay, have been shown to cleave the carbon-mercury bond in PMA, releasing mercury as a volatile element. osti.govsemanticscholar.org This process is a crucial mechanism of bacterial resistance to the toxicity of organomercurials. The concurrent formation of benzene confirms the breakdown of the phenyl portion of the molecule. asm.org

Another significant metabolic product identified from the action of soil and aquatic microorganisms on PMA is diphenylmercury. nih.gov This suggests an alternative degradation pathway where the phenyl group is transferred rather than being immediately mineralized.

Furthermore, the breakdown of PMA can lead to the formation of inorganic mercury (Hg²⁺). While much of the research on this conversion pathway has been conducted in mammalian systems, it is an acknowledged product in environmental transformations. industrialchemicals.gov.auinchem.org The metabolic processes in microorganisms also contribute to the release of inorganic mercury ions into the environment. researchgate.net

The quantification of these degradation products reveals variations among different bacterial isolates. For example, the molar ratio of benzene to elemental mercury produced can differ significantly, suggesting different efficiencies or metabolic pathways among species. semanticscholar.org

| Degradation Product | Chemical Formula | Typical Environment | Detection Method | Reference |

|---|---|---|---|---|

| Elemental Mercury Vapor | Hg⁰ | Aerobic aquatic and soil systems | Flameless Atomic Absorption Spectrophotometry | asm.orgsemanticscholar.org |

| Benzene | C₆H₆ | Aerobic aquatic and soil systems | Vapor Phase Chromatography | asm.orgsemanticscholar.org |

| Diphenylmercury | (C₆H₅)₂Hg | Soil and aquatic systems | Not specified | nih.gov |

| Inorganic Mercury (II) | Hg²⁺ | Aquatic and soil systems | Not specified | researchgate.netindustrialchemicals.gov.auinchem.org |

| Bacterial Isolate Number | (nmol of Benzene) / (nmol of Hg⁰) |

|---|---|

| 72 | 4.4 |

| 132 | 7.2 |

| 187 | 389 |

| 244 (at 48h) | 5.5 |

| 244 (at 143h) | 105 |

Data sourced from Nelson et al., 1973. semanticscholar.org

Molecular Studies on Carbon-Mercury Bond Cleavage Mechanisms

The cleavage of the stable carbon-mercury (C-Hg) bond is the critical step in the microbial degradation of this compound. This process is catalyzed by the enzyme organomercurial lyase (MerB), which is encoded by the mer operon in mercury-resistant bacteria. ornl.gov

Molecular studies suggest that the enzymatic cleavage of the C-Hg bond proceeds via a protonolytic SE2 (bimolecular electrophilic substitution) pathway. nih.gov This mechanism involves the replacement of the mercury atom on the phenyl ring with a proton from the surrounding medium. Research using stereochemically defined substrates has shown that this reaction occurs with a high degree of configurational retention, a characteristic feature of the SE2 mechanism. nih.gov The process also proceeds without skeletal rearrangement of the organic component. nih.gov

The active site of the MerB enzyme contains two critical cysteine residues and an aspartic acid residue that are essential for catalysis. ornl.govresearchgate.net The proposed catalytic mechanism involves the coordination of the mercury atom in the organomercurial substrate by the two cysteine thiolates. This coordination is sufficient to activate the C-Hg bond for cleavage. ornl.gov The reaction is thought to proceed in a two-step mechanism where the aspartic acid residue first abstracts a proton from one of the cysteines and subsequently donates this proton to the leaving organic group (the phenyl ring). ornl.gov The organomercurial lyase lowers the activation energy for this reaction by redistributing electronic charge into the leaving group and away from the catalytic proton. ornl.gov

Evidence for a kinetically significant proton delivery step is supported by the observation of significant solvent deuterium (B1214612) isotope effects, where the reaction rate is slower in heavy water (D₂O) compared to normal water (H₂O). nih.gov

Broader Biogeochemical Cycling of Mercury in this compound Contaminated Environments

Aquatic System Dynamics and Mercury Species Interconversion

In aquatic environments, this compound is subject to microbial degradation, which initiates the broader biogeochemical cycling of its constituent mercury. semanticscholar.orgnih.gov Mercury-resistant bacteria present in water, sediment, and plankton play a pivotal role in decomposing PMA, thereby mobilizing mercury within the ecosystem. semanticscholar.org

The primary transformation mediated by these bacteria is the cleavage of the C-Hg bond, releasing inorganic mercury (Hg²⁺) and volatile elemental mercury (Hg⁰). semanticscholar.org The elemental mercury can evade the water column and enter the atmosphere. usgs.gov The inorganic mercury, however, becomes available for a range of further transformations. nih.gov

A critical process in the aquatic mercury cycle is the methylation of inorganic mercury to form methylmercury (CH₃Hg⁺), a potent neurotoxin that bioaccumulates and biomagnifies in food webs. usgs.govnih.gov This conversion is primarily carried out by anaerobic microorganisms, such as sulfate-reducing bacteria, in sediments and anoxic zones of the water column. ird.fr Therefore, contamination of an aquatic system with PMA provides a source of inorganic mercury substrate for the methylation process. nih.gov

The dynamics of mercury speciation are influenced by various environmental factors, including pH, dissolved organic carbon (DOC), salinity, and redox potential. usgs.govresearchgate.net For instance, higher acidity and DOC levels can enhance the mobility and bioavailability of mercury, potentially increasing its entry into the food chain. usgs.gov The interconversion of mercury species is a complex process, with sediments often acting as both a sink and a source for different forms of mercury, including methylmercury, which can flux back into the water column. researchgate.net

Soil System Dynamics and Environmental Persistence

When introduced into soil environments, this compound is rapidly metabolized by soil microorganisms. nih.gov The persistence of PMA in soil is largely governed by the rate of this microbial degradation. nih.gov

Upon release, PMA is expected to dissociate. The resulting phenylmercury cation tends to adsorb strongly to soil components, particularly organic matter and clay particles. nih.gov This adsorption reduces its mobility and leaching potential, sequestering the compound in the upper soil layers. While the carbon-mercury bond is inherently stable, the presence of competent microbial communities ensures its cleavage. nih.gov The degradation of organomercury fungicides in soil has been well-documented. inchem.org

Atmospheric Distribution and Transformation Processes

The atmospheric fate of this compound is linked to both its physical properties and its degradation products. As a salt, PMA is expected to exist primarily in the particulate phase in the atmosphere. nih.gov These particles can be removed from the air through wet deposition (in rain or snow) and dry deposition. nih.gov

A significant pathway for atmospheric transformation is direct photolysis. Arylmercury compounds like PMA can absorb light within the environmental spectrum, leading to the cleavage of the phenyl-mercury bond. nih.gov The products of this photochemical degradation include metallic (elemental) mercury, mercury(II) salts, and various products formed from the reactions of the resulting phenyl radical. nih.gov

Furthermore, the microbial degradation of PMA in soil and aquatic environments serves as an indirect source of atmospheric mercury. The production of volatile elemental mercury vapor (Hg⁰) by mercury-resistant bacteria allows for its evasion from terrestrial and aquatic surfaces into the atmosphere. semanticscholar.org Once in the atmosphere, this elemental mercury can be transported globally before being deposited back to Earth's surface, contributing to the widespread, low-level mercury contamination observed even in remote ecosystems. nih.gov

Ecological Interactions and Bio Responses to Phenylmercuric Acetate in Environmental Systems

Microbial Interactions and Physiological Responses

Microorganisms exhibit a range of interactions with phenylmercuric acetate (B1210297), from metabolic degradation to the development of sophisticated resistance mechanisms. These interactions are crucial in determining the fate and impact of this organomercurial in the environment.

Phenylmercuric acetate can be metabolized by various soil and aquatic microorganisms. nih.gov Research has shown that one of the significant metabolic products is diphenylmercury (B1670734). nih.gov Notably, the microbial metabolism of this compound does not appear to produce methylmercury (B97897) derivatives. nih.gov

In specific instances of mercury-resistant bacteria, a complete degradation of this compound has been observed. osti.govnih.gov Through the use of closed-system laboratory setups involving flameless atomic absorption spectrophotometry and vapor phase chromatography, researchers have demonstrated that these resistant bacteria can break down this compound into elemental mercury vapor and benzene (B151609). osti.govnih.gov This metabolic capability highlights a direct influence on biogeochemical mercury cycling.

Microbial resistance to organomercurials like this compound is a well-documented phenomenon, often conferred by specific genetic determinants. The most common mechanism involves a two-step enzymatic detoxification process.

The primary mechanism of resistance is the enzymatic hydrolysis of the organomercurial, followed by the reduction of the resulting inorganic mercury. This process is carried out by two key enzymes encoded by the mer operon. First, the enzyme organomercurial lyase (MerB) cleaves the carbon-mercury bond in this compound. This action releases the organic moiety (benzene) and inorganic ionic mercury (Hg²⁺). Subsequently, the mercuric ion reductase (MerA) reduces the highly toxic Hg²⁺ to the much less toxic and volatile elemental mercury (Hg⁰). The volatile nature of elemental mercury allows it to be removed from the cell and the immediate environment.

This detoxification pathway is found in a variety of bacteria. For example, penicillinase plasmids in Staphylococcus aureus have been found to carry the genes for this resistance, enabling the bacteria to hydrolyze phenylmercury (B1218190) into benzene and inorganic mercury, which is then volatilized. After the degradation and volatilization of the mercury, the resistant bacterial cells are able to grow.

Ecotoxicological Significance and Environmental Assessment Studies

Development and Application of In Vitro and In Situ Ecotoxicity Assays for this compound

The assessment of this compound's environmental impact necessitates robust testing methodologies. Ecotoxicity assays, both laboratory-based (in vitro) and conducted in the natural environment (in situ), are crucial for understanding its potential harm to ecosystems.

In vitro bioassays provide a cost-effective, high-throughput, and ethical alternative to whole-animal testing, aligning with the "3Rs" principle (replacement, reduction, and refinement) in toxicological studies. researchgate.netgriffith.edu.au These assays are widely used to study toxic mechanisms at the cellular and molecular levels and for screening the hazardous potential of chemical compounds. researchgate.net For aquatic ecotoxicology, cell lines from fish, such as RTgill-W1 from the rainbow trout (Oncorhynchus mykiss), are frequently used to measure cytotoxicity. researchgate.netgriffith.edu.au Such assays can be applied to assess the effects of this compound on cell viability and other cellular functions, providing data on its fundamental toxicity pathways.

In situ approaches, including active biomonitoring, complement laboratory tests by evaluating the toxicity of substances under real-world environmental conditions. griffith.edu.au This can involve deploying caged organisms in a contaminated area to observe biological responses to the pollutants present, including this compound. These field-based studies provide ecologically relevant data that integrates the effects of various environmental factors.

Analysis of Biomolecular Changes in Environmental Organisms upon this compound Exposure

Exposure to this compound can induce significant changes at the biomolecular level in various organisms. A primary area of concern is its genotoxicity, or the ability to damage DNA.

Research has shown that this compound can induce cell death in Bacillus subtilis at high concentrations, indicating a potential to damage genetic material. industrialchemicals.gov.au Studies on human lymphocytes have demonstrated that this compound is effective at inducing sister chromatid exchanges (SCEs) and endoreduplication, which are indicators of genetic damage. nih.gov One comparative study found that this compound increased SCE frequency in a concentration-dependent manner and was significantly more effective at inducing these genotoxic effects than other mercury compounds like methylmercury chloride and mercury nitrate (B79036) at equivalent toxic concentrations. nih.gov Furthermore, increased chromosomal aberrations have been observed in workers exposed to this compound. industrialchemicals.gov.au These findings highlight the compound's potential to alter fundamental cellular processes and genetic integrity.

| Biomolecular Endpoint | Test System | Observed Effect | Source |

|---|---|---|---|

| Sister Chromatid Exchanges (SCEs) | Human Lymphocytes | Increased frequency in a concentration-dependent manner. | nih.gov |

| Endoreduplication | Human Lymphocytes | Significantly increased frequency; more effective than other mercury compounds. | nih.gov |

| DNA Damage | Bacillus subtilis (rec-assay) | Induced cell death at high concentrations. | industrialchemicals.gov.au |

| Chromosomal Aberrations (Hyperploidy) | Lymphocytes of exposed workers | Increased incidence compared to controls. | industrialchemicals.gov.au |

Comparative Studies on Species Sensitivity to this compound in Aquatic Environments

The toxicity of this compound varies among different species, a critical consideration for environmental risk assessment. Comparative studies in aquatic environments reveal that some organisms are more vulnerable than others to the effects of this compound. This compound is recognized as being very toxic to aquatic life. nih.govnj.gov

Data from ecotoxicological databases indicate a high acute toxicity for fish. For instance, the 96-hour median lethal concentration (LC₅₀) for the temperate freshwater fish Oncorhynchus mykiss (rainbow trout) was found to be greater than 0.011 mg/L. herts.ac.uk Aquatic invertebrates also show sensitivity. The chronic 21-day No-Observed-Effect Concentration (NOEC) for Daphnia pulex, a species of water flea, was determined to be greater than 0.06 mg/L. herts.ac.uk Such data are used to develop species sensitivity distributions (SSDs), a method used in ecological risk assessment to predict the concentration of a chemical that will not harm a certain percentage of species in an ecosystem. researchgate.net

| Species | Type of Organism | Endpoint | Value (mg/L) | Interpretation | Source |

|---|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | Temperate Freshwater Fish | 96-hour LC₅₀ | > 0.011 | High Toxicity | herts.ac.uk |

| Daphnia pulex (Water Flea) | Temperate Freshwater Invertebrate | 21-day NOEC | > 0.06 | Moderate Toxicity | herts.ac.uk |

Bioaccumulation and Biomagnification Dynamics of Mercury Species from this compound

This compound contributes to mercury pollution in the environment, initiating processes of bioaccumulation and biomagnification within food webs. nih.gov Although this compound itself can be absorbed by organisms, its primary environmental significance lies in its role as a source of mercury, which can be converted into the highly toxic and bioaccumulative form, methylmercury. evs.institute

Bioaccumulation is the process where an organism absorbs a substance, such as mercury, from its food or the environment at a rate faster than it can eliminate it, leading to a buildup in its tissues. evs.instituteepa.gov Mercury and its compounds are persistent and can accumulate in an organism's fatty tissues. evs.instituteepa.gov

Biomagnification is the subsequent process where the concentration of the accumulated toxin increases as it moves up through the trophic levels of a food web. evs.institute A small organism at a low trophic level may absorb small amounts of mercury. When a predator consumes many of these smaller organisms, the toxin is transferred and becomes more concentrated in the predator's body. evs.instituteepa.gov This amplification continues up the food chain, meaning that top predators, such as large fish, birds, and mammals, can accumulate dangerously high levels of mercury. evs.institutenih.gov This process is particularly efficient for mercury, posing a significant risk to organisms at the apex of both aquatic and terrestrial food webs. nih.govfiveable.me

| Trophic Level | Organism Example | Mercury Source | Relative Mercury Concentration |

|---|---|---|---|

| Primary Producer | Algae / Phytoplankton | Uptake from water | Low |

| Primary Consumer | Zooplankton / Small Invertebrates | Consumption of algae | Medium |

| Secondary Consumer | Small Fish | Consumption of zooplankton | High |

| Tertiary Consumer | Large Predatory Fish (e.g., Tuna, Shark) | Consumption of smaller fish | Very High |

| Apex Predator | Fish-eating Birds / Mammals / Humans | Consumption of large fish | Highest |

Bioremediation and Phytoremediation Strategies for Phenylmercuric Acetate Contamination

Microbial Remediation Approaches

Microbial remediation, or bioremediation, leverages the metabolic capabilities of microorganisms to break down or sequester environmental pollutants. For organomercurials like phenylmercuric acetate (B1210297), specific mercury-resistant bacteria have demonstrated significant potential.

Harnessing Mercury-Resistant Bacteria for Environmental Depollution of Phenylmercuric Acetate

Certain strains of bacteria have evolved resistance to high concentrations of mercury compounds, including this compound. tandfonline.com These microorganisms can enzymatically degrade PMA, transforming it into less toxic substances. asm.orgnih.gov Research has shown that selected cultures of mercury-resistant bacteria, including species from genera such as Pseudomonas, Arthrobacter, Escherichia, Flavobacterium, Enterobacteriaceae, and Vibrio, can metabolize this fungicide. tandfonline.comnih.gov The primary mechanism involves the cleavage of the carbon-mercury bond in the PMA molecule. tandfonline.com This degradation process results in the formation of elemental mercury vapor and benzene (B151609). asm.orgnih.gov The volatilization of mercury is a key step in this remediation process, as the elemental form is significantly less reactive and bioavailable than its organic precursor. tandfonline.com Studies utilizing closed-system laboratory setups with flameless atomic absorption spectrophotometry and vapor phase chromatography have confirmed these metabolic end products. nih.govnih.gov

Development and Optimization of Biotransformation and Biosorption Techniques for Organomercurials

The remediation of organomercurials like PMA by microorganisms relies on two primary processes: biotransformation and biosorption.

Biotransformation is an active metabolic process where the structure of a substance is altered by enzymatic action. mdpi.com In the case of mercury-resistant bacteria, biotransformation is mediated by the mer operon, a cluster of genes responsible for mercury resistance. A key enzyme, organomercurial lyase (encoded by the merB gene), catalyzes the protonolysis of the carbon-mercury bond in compounds like PMA. pnas.org This reaction breaks the organomercurial down into a less toxic inorganic mercury species, Hg(II). pnas.org Subsequently, another enzyme, mercuric ion reductase (encoded by the merA gene), reduces Hg(II) to volatile and much less reactive elemental mercury (Hg(0)). pnas.org

Biosorption is a passive, metabolism-independent process where pollutants bind to the surface of microbial biomass. mdpi.com This process can involve mechanisms such as ion exchange, chelation, and physical adsorption onto the functional groups present in the bacterial cell wall. mdpi.com While biotransformation actively degrades the pollutant, biosorption serves to sequester it from the environment, effectively immobilizing the toxic compound. mdpi.com The initial and rapid phase of metal uptake by microorganisms is often biosorption at the cell wall, followed by a slower, active process of intracellular accumulation and transformation. mdpi.com

| Remediation Technique | Description | Key Microbial Component | End Products (for PMA) |

| Biotransformation | Enzymatic degradation of a pollutant into other chemical species. | Mercury-resistant bacteria expressing the mer operon (merA, merB genes). | Elemental Mercury (Hg(0)), Benzene |

| Biosorption | Passive binding of pollutants to the surface of microbial biomass. | Functional groups on bacterial cell walls (e.g., carboxyl, amine groups). | This compound bound to biomass |

Plant-Based Remediation (Phytoremediation) Innovations

Phytoremediation involves using plants to clean up contaminated environments. Through genetic engineering, plants can be endowed with novel capabilities to tolerate and detoxify pollutants like this compound.

Genetic Engineering for Enhanced Organomercury Processing in Plants (e.g., merA and merB Gene Expression)

A powerful strategy for phytoremediating organomercurial contamination involves genetically engineering plants with bacterial genes from the mer operon. nih.gov Specifically, the introduction of the merB gene, which codes for organomercurial lyase, allows plants to break the carbon-mercury bond in compounds like PMA and methylmercury (B97897). pnas.orgpnas.org This enzymatic action converts the highly toxic organic mercury into the less mobile inorganic form, Hg(II). pnas.org

To complete the detoxification process, the merA gene, which codes for mercuric ion reductase, is also introduced. nih.gov This enzyme reduces Hg(II) to the far less toxic and volatile elemental mercury (Hg(0)), which is then safely released from the plant into the atmosphere. nih.govnih.gov

Studies using the model plant Arabidopsis thaliana have demonstrated the efficacy of this approach. Plants engineered to express both merA and merB showed significantly increased resistance to organomercurials compared to wild-type plants or those expressing only the merB gene. nih.gov These dual-gene transgenic plants could grow on concentrations of methylmercury up to 50 times higher than what wild-type plants could tolerate. nih.gov Similarly, transgenic Eastern cottonwood trees expressing both genes were tolerant to PMA concentrations up to 10 μM. nih.gov

Chloroplast Transformation as a Strategy for Increased Metal Tolerance and Accumulation

A significant advancement in plant genetic engineering for phytoremediation is the transformation of the chloroplast genome instead of the nuclear genome. nih.gov Chloroplast genetic engineering offers several advantages, including high levels of transgene expression and containment of transgenes through maternal inheritance (in most crop species), which prevents their spread through pollen.

This approach has proven exceptionally effective for mercury remediation. nih.gov When the bacterial merA and merB genes were integrated into the tobacco chloroplast genome, the resulting transgenic plants exhibited remarkable resistance to this compound. nih.gov These plants not only survived but grew better than untreated control plants on media containing up to 400 μM of PMA, a concentration lethal to wild-type plants. nih.gov This level of resistance is substantially higher than that achieved through nuclear transformation, highlighting the potential of chloroplast engineering for creating robust plants for phytoremediation. nih.gov

Elucidation of Mechanisms of Mercury Sequestration, Translocation, and Detoxification in Engineered Plant Systems

In plants genetically engineered with merA and merB, the detoxification of this compound follows a defined pathway.

Uptake : PMA is taken up from the soil by the plant's root system.

Detoxification (Biotransformation) : Inside the plant cells, the MerB enzyme (organomercurial lyase) cleaves the C-Hg bond of PMA, releasing inorganic Hg(II). pnas.org The MerA enzyme (mercuric ion reductase) then reduces the toxic Hg(II) to non-toxic, elemental Hg(0). pnas.org

Volatilization : The resulting elemental mercury, Hg(0), is volatile and is released from the plant's leaves into the atmosphere. nih.gov

Beyond this primary detoxification pathway, other cellular mechanisms contribute to mercury tolerance. Once organomercurials are converted to inorganic Hg(II) by MerB, the ion can be bound by intracellular chelators. pnas.org Plants naturally produce sulfur-rich peptides called phytochelatins and proteins called metallothioneins, which bind to heavy metal ions, sequestering them to prevent cellular damage. pnas.org These metal-phytochelatin complexes can then be transported and stored in the cell's vacuole, a large storage compartment, effectively removing them from metabolically active parts of the cell. unr.edu This sequestration pathway is a crucial component of the plant's intrinsic heavy metal tolerance mechanism. unr.edu

| Gene | Encoded Enzyme | Function in Engineered Plants |

| merB | Organomercurial Lyase | Catalyzes the cleavage of the carbon-mercury bond in this compound, converting it to inorganic Hg(II). pnas.org |

| merA | Mercuric Ion Reductase | Reduces toxic inorganic Hg(II) to much less toxic, volatile elemental mercury (Hg(0)). pnas.org |

Molecular Mechanisms of Organomercurial Action: Insights from Phenylmercuric Acetate Studies

Interactions with Biological Macromolecules and Cellular Components

The primary mechanism of action for mercury compounds is believed to be the high-affinity binding of the mercuric ion to the thiol or sulfhydryl groups of proteins. This interaction can lead to alterations in the intracellular thiol status, promoting oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. nih.gov Mercury is known to bind to enzymes in both the microsomes and mitochondria, which can result in cellular injury and death. nih.gov

Thiol Reactivity and Protein Binding in Biological Systems

Phenylmercuric acetate (B1210297) demonstrates significant reactivity with thiol groups, which are crucial for the structure and function of many proteins. In studies using Escherichia coli, exposure to PMA resulted in the blockage of cellular and protein-associated thiols. Specifically, at concentrations of 20 µM and 40 µM, PMA blocked 24% and 29% of accessible protein thiols, respectively. This interaction prevents the subsequent reaction of these thiol groups with other molecules. Interestingly, experimental data indicates that PMA binds to more cellular sites than just the available thiol ligands, with nitrogen atoms being likely additional binding sites.

Table 1: Effect of Phenylmercuric Acetate (PMA) on Protein Thiols in *E. coli***

| PMA Concentration | Percentage of Protein Thiols Blocked |

|---|---|

| 20 µM | 24% |

| 40 µM | 29% |

Influence on Key Enzyme Systems (e.g., Cytochrome c, Respiratory Chain Components)

The influence of this compound extends to critical enzyme systems, including components of the mitochondrial respiratory chain. While direct studies on PMA's effect on cytochrome c are limited, research on a closely related organomercurial, fluorescein (B123965) mercuric acetate (FMA), provides significant insights. Studies on beef heart cytochrome oxidase have shown that FMA causes a partial, 50% inhibition of the steady-state electron transfer activity. nih.gov This inhibitory effect is consistent with observations for other mercury compounds. nih.gov The binding of FMA to cytochrome oxidase is believed to involve a sulfhydryl group, and it has been shown to displace zinc from the enzyme, suggesting a potential role for this metal in the enzyme's function. nih.gov Furthermore, FMA has been found to bind to a high-affinity site on cytochrome oxidase, potentially on subunit I, and then migrate to subunit II under certain experimental conditions. nih.gov In the context of photosynthetic systems, PMA has been shown to be a selective inhibitor of chloroplast reactions, affecting photophosphorylation and ferredoxin activity at different concentrations. nih.govresearchgate.net

Perturbations of Intracellular Signaling Pathways (e.g., Calcium Homeostasis)

While direct evidence for this compound's role in perturbing calcium homeostasis is not extensively documented, the effects of other organomercurials, such as methylmercury (B97897), are well-established and provide a likely model. Methylmercury is known to disrupt intracellular calcium ([Ca2+]) homeostasis, leading to elevated intracellular calcium levels. This disruption is thought to contribute to neuronal cell death. The mechanism involves the mobilization of calcium from intracellular stores, particularly those sensitive to inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov Studies on various cell types have shown that methylmercury can induce a sustained increase in intracellular calcium concentration, which is not immediately dependent on extracellular calcium. nih.govnih.gov This suggests a release from internal stores like the endoplasmic reticulum. The chelation of intracellular calcium has been shown to offer protection against the cytotoxic effects of methylmercury, highlighting the critical role of calcium dysregulation in its mechanism of action.

Pathways of Oxidative Stress Induction by Organomercurials

The induction of oxidative stress is a key feature of organomercurial toxicity. The high affinity of mercury for sulfhydryl groups on proteins and smaller molecules like glutathione (B108866) can disrupt the cellular redox balance. By binding to glutathione, a primary antioxidant, organomercurials can deplete the cell's ability to neutralize reactive oxygen species (ROS). This can lead to a state of oxidative stress, characterized by an excess of ROS that can damage lipids, proteins, and DNA. While the specific pathways for this compound are not fully elucidated, the general mechanism for organomercurials involves the inhibition of antioxidant enzymes and the promotion of ROS production, contributing to cellular damage.

Interrelationships with Other Metalloids: The Mercury-Selenium Antagonism at a Molecular Level

A well-documented phenomenon in toxicology is the antagonistic relationship between mercury and selenium. Selenium has been shown to have a protective effect against the toxicity of various mercury compounds, although the precise molecular mechanisms are still under investigation. The interaction is believed to involve the formation of a biologically inert mercury-selenium complex. It is hypothesized that selenium can sequester mercury, preventing it from binding to critical cellular targets like thiol-containing enzymes. This interaction is complex and may involve the formation of compounds such as bis(methylmercuric)selenide (B1238767) or the incorporation of mercury into selenoproteins. While the specific molecular details of the antagonism between this compound and selenium have not been extensively studied, the general principles of mercury-selenium interaction likely apply. nih.gov Autopsy data from individuals exposed to mercury vapor have shown a correlation between mercury and selenium retention in the central nervous system, suggesting the in vivo formation of a mercury-selenium complex. nih.gov

Applications of Phenylmercuric Acetate in Chemical Synthesis and Its Historical Industrial Relevance

Phenylmercuric Acetate (B1210297) as a Catalyst in Polymerization Systems

Phenylmercuric acetate has been historically significant as a catalyst, particularly in the production of polyurethane (PU) systems. wikipedia.orgsigmaaldrich.com Organomercury compounds, including PMA, were favored for catalyzing the reaction between a polyol and an isocyanate to form polyurethane materials such as coatings, adhesives, sealants, and elastomers. amazontele.comzeromercury.org

The primary advantage of using this compound and related organomercury catalysts in polyurethane synthesis is their ability to provide a desirable "reaction profile." zeromercury.org This profile is characterized by an initial induction period where the reaction proceeds very slowly, allowing for adequate mixing and application of the polyurethane system. zeromercury.org Following this delay, a rapid curing process occurs, enabling the product to quickly achieve its final physical properties. zeromercury.org Traces of the catalyst have been detected in materials like polyurethane flexible flooring in public school gymnasiums years after installation. wikipedia.org

The catalytic performance of phenylmercuric compounds in two-component urethane (B1682113) systems is marked by a long induction period followed by a sharp gelation profile. researchgate.net Due to the toxicity of these materials, their use has significantly declined, with ongoing research focused on finding suitable replacements that can replicate their unique catalytic performance at room temperature. researchgate.net

Table 1: this compound in Polyurethane Systems

| Application Area | Function of this compound | Key Property Imparted | Status of Use |

| Polyurethane Coatings | Catalyst | Delayed curing onset, then rapid hardening | Largely discontinued (B1498344) due to toxicity |

| Polyurethane Adhesives | Catalyst | Controlled pot life and cure time | Largely discontinued due to toxicity |

| Polyurethane Sealants | Catalyst | Extended workability followed by fast curing | Largely discontinued due to toxicity |

| Polyurethane Elastomers | Catalyst | Facilitates formation of elastic polymers | Largely discontinued due to toxicity |

Role of this compound in Academic Organic Synthesis Reactions (e.g., Heck Reaction, Oxymercuration-Demercuration)

In the realm of academic organic synthesis, organomercury compounds have played a historical role in the development of important carbon-carbon bond-forming reactions.

The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has early roots in organomercury chemistry. semanticscholar.org Initial work by Heck in 1969 involved the coupling of arylmercuric halides (a class to which this compound belongs) with alkenes using a stoichiometric amount of a palladium(II) species. semanticscholar.orgresearchgate.net This foundational work contributed to the development of the modern, more efficient catalytic Heck reaction that utilizes aryl halides or triflates. semanticscholar.org

The Oxymercuration-Demercuration reaction is a widely used method for the Markovnikov hydration of alkenes. This two-step process typically employs mercuric acetate (Hg(OAc)₂) in the first step (oxymercuration), followed by demercuration with a reducing agent like sodium borohydride. It is important to note that while this compound is an organomercury compound, the standard oxymercuration-demercuration protocol specifically utilizes mercuric acetate.

While this compound itself is not a common reagent in contemporary academic organic synthesis, its historical connection to the development of reactions like the Heck reaction highlights the evolution of organometallic chemistry.

Historical Industrial Uses and their Environmental Relevance (e.g., Preservative in Coatings and Paper, Agricultural Applications)

This compound has a long history of industrial use, primarily valued for its potent biocidal and fungicidal properties. pandoraindia.comresearchgate.net However, these applications have been largely curtailed due to the significant environmental and health concerns associated with mercury compounds. pandoraindia.comzeromercury.org

Preservative in Coatings and Paper:

Paints and Coatings: this compound was extensively used as a preservative and mildew inhibitor in water-based paints and coatings. zeromercury.orgepa.gov It acted as an "in-can" preservative to prevent microbial degradation and extend shelf life, as well as a fungicide to protect the applied paint film from mold and mildew growth. pandoraindia.comzeromercury.org In the United States, its use in interior paint was banned by the EPA in 1990, which led the paint industry to cease its use in all paint production. epa.gov

Paper and Pulp Industry: In the paper and pulp industry, this compound served as a slimicide to control the growth of slime-forming bacteria and fungi in the process water. pandoraindia.comepa.gov This was crucial for preventing operational issues and maintaining product quality. pandoraindia.com Concerns over mercury contamination in wastewater and final products have led to a significant decline in this application. pandoraindia.com

Agricultural Applications:

This compound was also widely employed in agriculture as a fungicide and herbicide. researchgate.netnih.gov

Fungicide: It was used as a seed dressing for cereals and other crops to protect against seed- and soil-borne fungal diseases. epa.govinchem.org It was also applied as a foliar spray to control fungal diseases on fruit trees and other plants. inchem.org

Herbicide: this compound was effective in controlling certain weeds, such as crabgrass. wikipedia.orgepa.gov

The environmental relevance of these historical uses is profound. Mercury is a persistent environmental pollutant that can bioaccumulate in the food chain, posing a significant risk to ecosystems and human health. nih.gov The use of this compound in paints and agriculture led to the direct release of mercury into the soil, water, and air. nih.gov International agreements, such as the Minamata Convention on Mercury, aim to reduce and eliminate the use of mercury-added products, including biocides like this compound. zeromercury.org

Table 2: Historical Industrial Applications of this compound and Environmental Concerns

| Industrial Sector | Specific Application | Purpose | Environmental Relevance |

| Coatings | Preservative in water-based paints | In-can preservation and mildew inhibition | Release of mercury into the environment from paint manufacturing and painted surfaces. |

| Paper & Pulp | Slimicide | Control of microbial growth in process water | Contamination of water systems with mercury. |

| Agriculture | Fungicide | Seed treatment and foliar spray | Soil and water contamination with mercury, bioaccumulation in wildlife. |

| Agriculture | Herbicide | Control of weeds like crabgrass | Introduction of mercury into agricultural ecosystems. |

| Leather | Fungicide | Preservation of leather goods | Potential for mercury contamination in tanning industry wastewater. pandoraindia.com |

| Textiles | Antimicrobial Agent | Prevention of bacterial and mold growth on fabrics | Concerns over mercury exposure and environmental release. pandoraindia.com |

This compound as an Analytical Reagent (e.g., in Soil Nutrient Extraction Methodologies)

There is no readily available scientific literature to suggest that this compound has been used as an analytical reagent in soil nutrient extraction methodologies. Standard soil nutrient extraction methods typically employ solutions of salts, acids, or chelating agents to displace and dissolve nutrients from the soil matrix for subsequent analysis.

Q & A

Q. What are the critical safety protocols for handling phenylmercuric acetate in laboratory settings?

this compound (PMA) requires stringent safety measures due to its carcinogenic, teratogenic, and neurotoxic properties . Key protocols include:

- PPE : Use butyl/nitrile gloves, Tychem® suits, and indirect-vent goggles to prevent dermal/ocular exposure .

- Engineering controls : Fume hoods for aerosol suppression and HEPA-filtered vacuums for dry PMA cleanup to minimize inhalation risks (TLV: 0.1 mg/m³) .

- Decontamination : Immediate showering after exposure and specialized charcoal-filtered vacuums for spills to avoid mercury vapor release .

Q. How can researchers detect and quantify PMA in environmental or biological samples?

Analytical methods include:

- Gas chromatography-mass spectrometry (GC-MS) : For separating PMA from organic matrices. Pre-treat samples with chelating agents (e.g., dithiocarbamates) to stabilize mercury complexes .

- Atomic absorption spectroscopy (AAS) : Quantifies total mercury content after acid digestion, though it requires validation to distinguish PMA from other organomercury species .

Q. What experimental designs are recommended for assessing acute toxicity of PMA in vivo?

- Dose-response studies : Administer PMA orally or intraperitoneally in rodent models, monitoring renal function (creatinine clearance) and neurobehavioral endpoints (tremors, memory tests) within 24–72 hours .

- Control groups : Include cohorts exposed to inorganic mercury (e.g., HgCl₂) to differentiate PMA-specific effects .

Advanced Research Questions

Q. How do bacterial resistance mechanisms to PMA inform ecotoxicology studies?

Certain Pseudomonas and Klebsiella strains harbor transposons (e.g., mer operons) encoding detoxifying enzymes like mercuric reductase, which reduces PMA to volatile Hg⁰ . Experimental approaches:

Q. What molecular interactions underlie PMA-induced genotoxicity?

PMA denatures DNA via covalent binding to thymine residues, disrupting replication. Key methodologies:

Q. How can conflicting data on PMA’s carcinogenicity be resolved in risk assessment?

Discrepancies arise from PMA’s classification as a potential human carcinogen (IARC Group 2B) versus robust evidence of renal tumors in rodents . Resolution strategies:

- Dose extrapolation models : Compare pharmacokinetic data across species using physiologically based toxicokinetic (PBTK) modeling .

- Epigenetic profiling : Evaluate DNA methylation changes in PMA-exposed cell lines to identify non-genotoxic carcinogenic pathways .

Q. What methodologies optimize PMA removal from contaminated aquatic systems?

- Adsorption studies : Test activated carbon functionalized with thiol groups for Hg-specific binding .

- Phytoremediation : Screen Eichhornia crassipes (water hyacinth) for PMA uptake efficiency using radiolabeled ²⁰³Hg-PMA .

Contradiction Analysis in Existing Literature

Q. Why do some studies report PMA as a skin sensitizer while others classify it as a corrosive irritant?

Variability stems from concentration-dependent effects:

Q. How does PMA’s environmental persistence vary across ecosystems?

- Hydrolysis half-life : PMA degrades faster in alkaline water (t₁/₂ = 7 days at pH 9) versus acidic soils (t₁/₂ = 30 days) due to Hg-O bond instability .

- Bioaccumulation factors : PMA’s log Kow (~3.2) predicts moderate biomagnification in fish, but field data show lower uptake due to speciation into less lipid-soluble forms .

Q. What alternatives to PMA are viable in antifungal research while minimizing toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.